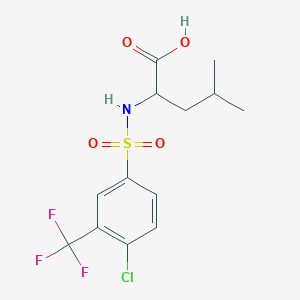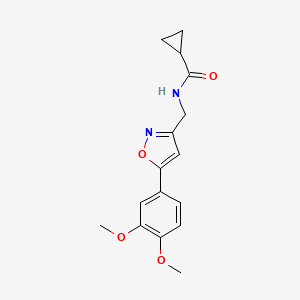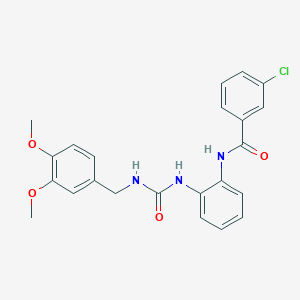![molecular formula C23H26N4O2 B2490693 1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea CAS No. 2034299-54-0](/img/structure/B2490693.png)
1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives involves various chemical reactions and methodologies. For instance, Sarantou and Varvounis (2022) describe a method for synthesizing related urea derivatives through carbonylation reactions and substitution reactions, highlighting the versatility and efficiency of synthesis techniques for complex ureas (Sarantou & Varvounis, 2022).
Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms within a compound. X-ray diffraction techniques, as used by Ganapathy et al. (2015), offer insights into the crystal structure of related compounds, providing a basis for understanding the structural features that may influence biological activity (Ganapathy et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving urea derivatives can be diverse. Sedlák et al. (2003) studied the kinetics and mechanism of transformation reactions of related compounds, providing insights into the reactivity and stability of these molecules (Sedlák et al., 2003).
Physical Properties Analysis
Physical properties, such as solubility and crystallinity, are crucial for the development of pharmaceutical compounds. The work by Wang et al. (2017) on X-ray powder diffraction data contributes to understanding the crystalline nature of related compounds, which is essential for drug formulation (Wang et al., 2017).
Chemical Properties Analysis
Chemical properties, including reactivity and stability under various conditions, are fundamental for assessing a compound's potential as a drug candidate. The research by Sudhan et al. (2016) on the use of ionic liquids for synthesis provides insights into green chemistry approaches and the chemical versatility of urea derivatives (Sudhan et al., 2016).
Aplicaciones Científicas De Investigación
Anticancer Potential
- Synthesis and Biological Evaluation of New Anticancer Agents: Research indicates that diaryl urea derivatives, similar in structure to the compound , have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. These compounds demonstrated significant effects, suggesting potential as new anticancer agents and BRAF inhibitors (Feng et al., 2020).
Heterocyclic Chemistry
- Development of New Heterocyclic Systems: Derivatives of imidazo[1,2-a]pyridin, which is structurally related to the compound , have been synthesized. These new compounds contribute to the field of heterocyclic chemistry, offering insights into the molecular and crystal structures of such compounds (Dorokhov et al., 1991).
- Conformational and Tautomeric Control: Studies on ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine, a compound similar to the one , reveal insights into conformational equilibriums and tautomerism. Such research has applications in molecular sensing and understanding the kinetic trapping effect (Kwiatkowski et al., 2019).
Antimicrobial Studies
- Synthesis and Antimicrobial Evaluation: Imidazole ureas and carboxamides, structurally related to the compound , have been synthesized and evaluated for their antimicrobial properties. This research contributes to the development of new antimicrobial agents (Rani et al., 2014).
Cytotoxic Compounds Synthesis
- Synthesis of Cytotoxic Heterocyclic Compounds: The synthesis of diaryl-substituted heterocyclic compounds, including pyridine and pyrimidine derivatives related to the compound , has shown potential in the development of new cytotoxic agents (Mansour et al., 2020).
Environmental Degradation Studies
- Degradation in Soil: Studies on imazosulfuron, a compound with structural similarities, provide valuable information on the environmental degradation of such compounds in soil, under both aerobic and anaerobic conditions (Morrica et al., 2001).
Applications in Organic Synthesis
- Derivatives of Imidazo-sym-triazine: Research on the synthesis of derivatives of imidazo-sym-triazine, which shares structural elements with the compound , highlights its potential applications in organic synthesis (Dovlatyan et al., 2008, 2009).
Pharmacological Screening
- Synthesis and Screening of Pyrimidine Derivatives: Pyrimidine derivatives, structurally related to the compound , have been synthesized and screened for various pharmacological activities, including anti-inflammatory, analgesic, cytotoxic, and antitubercular properties (Bhat et al., 2014).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O2/c1-29-18-11-9-17(10-12-18)13-14-24-23(28)26-20-7-3-2-6-19(20)21-16-27-15-5-4-8-22(27)25-21/h2-3,6-7,9-12,16H,4-5,8,13-15H2,1H3,(H2,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZKSGEHMOQATBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2C3=CN4CCCCC4=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenethyl)-3-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

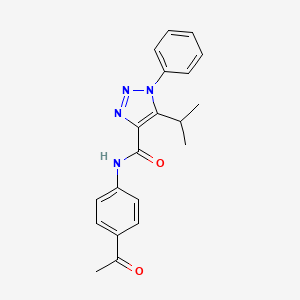

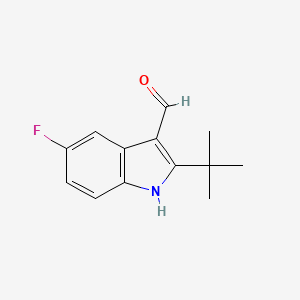

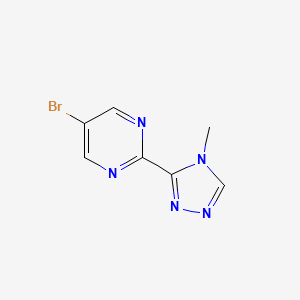
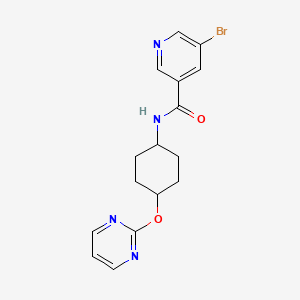
![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2490622.png)
![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2490623.png)
![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2490624.png)
![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2490625.png)
